molecular formula C10H15NO B13337964 (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol

(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol

Cat. No.: B13337964
M. Wt: 165.23 g/mol
InChI Key: ODOLMCVMBQOBPL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3,5-dimethylphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the desired stereochemistry. Another method involves the asymmetric hydrogenation of the corresponding imine or oxime precursor.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the necessary specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol
  • 2-amino-1-(3,5-dimethylphenyl)ethan-1-ol hydrochloride

Uniqueness

(1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-2-amino-1-(3,5-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1

InChI Key

ODOLMCVMBQOBPL-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](CN)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(CN)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.